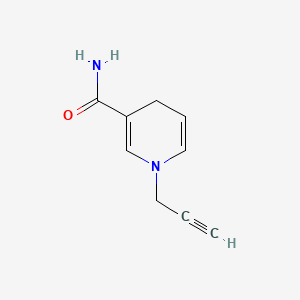![molecular formula C6H12O6 B570502 D-GALACTOSE, [6-3H] CAS No. 124233-65-4](/img/new.no-structure.jpg)
D-GALACTOSE, [6-3H]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose, [6-3H] is a radiolabeled form of D-galactose, a naturally occurring monosaccharide. The radiolabeling with tritium (3H) at the sixth carbon position allows for the tracking and study of the compound in various biological and chemical processes. D-Galactose is a C4 epimer of glucose and is commonly found in nature as a component of oligosaccharides, polysaccharides, glycoproteins, and glycolipids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose, [6-3H] typically involves the incorporation of tritium into D-galactose. This can be achieved through catalytic hydrogenation using tritium gas. The reaction conditions often include a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of tritium at the desired position .
Industrial Production Methods
Industrial production of D-Galactose, [6-3H] involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the radiolabeled compound is suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose, [6-3H] undergoes various chemical reactions, including:
Oxidation: D-Galactose can be oxidized to D-galactonic acid using oxidizing agents such as nitric acid or bromine water.
Reduction: Reduction of D-galactose can yield D-galactitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups of D-galactose, forming derivatives like galactosylated compounds.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and other oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under basic conditions.
Substitution: Various reagents like acyl chlorides or alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: D-galactonic acid
Reduction: D-galactitol
Substitution: Galactosylated derivatives
Applications De Recherche Scientifique
D-Galactose, [6-3H] has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying carbohydrate metabolism and enzymatic reactions.
Biology: Employed in cell labeling and tracking studies to understand cellular processes and interactions.
Medicine: Utilized in diagnostic tests, such as the galactose elimination capacity test, to assess liver function and diagnose liver diseases.
Industry: Applied in the production of low-calorie sweeteners and biofuels through biotechnological processes.
Mécanisme D'action
The mechanism of action of D-Galactose, [6-3H] involves its incorporation into metabolic pathways where it can be tracked due to its radiolabel. In the Leloir pathway, D-galactose is converted to glucose-1-phosphate through a series of enzymatic reactions. The radiolabel allows for the monitoring of these processes, providing insights into the metabolism and utilization of galactose .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose: A closely related aldohexose, differing only in the configuration at the fourth carbon.
D-Fructose: A ketohexose that shares similar metabolic pathways but differs in structure.
D-Tagatose: A low-calorie sweetener derived from D-galactose through isomerization.
Uniqueness
D-Galactose, [6-3H] is unique due to its radiolabel, which allows for precise tracking and study in various biological and chemical processes. This makes it an invaluable tool in research applications where understanding the fate and transformation of galactose is crucial .
Propriétés
Numéro CAS |
124233-65-4 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
184.172 |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
Clé InChI |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-5,6-dihydro-1-Naphthalenecarboxamide](/img/structure/B570422.png)
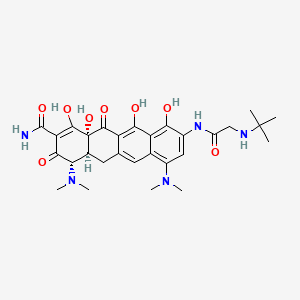
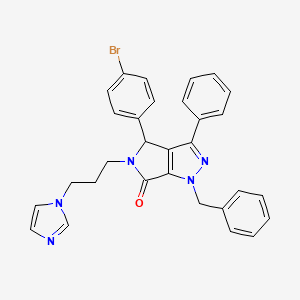

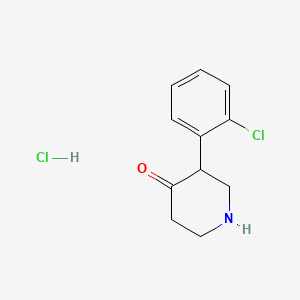
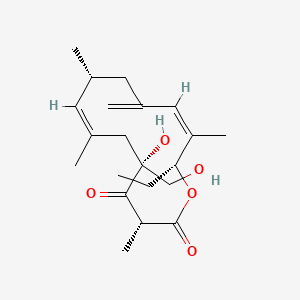
![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)
